3-Bromo-4-chloro-1,6-naphthyridine
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Overview
Description
3-Bromo-4-chloro-1,6-naphthyridine is a heterocyclic compound with the molecular formula C8H4BrClN2. It is a derivative of 1,6-naphthyridine, which is a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms
Mechanism of Action
Target of Action
It’s known that 1,6-naphthyridines, the class of compounds to which it belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities . The specific targets would depend on the functional groups attached to the 1,6-naphthyridine core .
Mode of Action
It’s known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For instance, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, while N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .
Biochemical Pathways
Given the wide range of pharmacological activities of 1,6-naphthyridines, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the wide range of pharmacological activities of 1,6-naphthyridines, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Cellular Effects
Naphthyridines are known to have a broad spectrum of biological applications, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-1,6-naphthyridine typically involves the halogenation of 1,6-naphthyridine derivatives. One common method includes the bromination and chlorination of 1,6-naphthyridine using bromine and chlorine reagents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-1,6-naphthyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dehalogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, naphthyridine N-oxides, and dehalogenated naphthyridine derivatives .
Scientific Research Applications
3-Bromo-4-chloro-1,6-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmacologically active compounds, including anticancer, anti-HIV, and antimicrobial agents.
Material Science: The compound is utilized in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1,6-naphthyridine
- 4-Chloro-1,6-naphthyridine
- 1,6-Naphthyridine
Uniqueness
3-Bromo-4-chloro-1,6-naphthyridine is unique due to the presence of both bromine and chlorine atoms on the naphthyridine ring. This dual halogenation can provide distinct reactivity and biological activity compared to its mono-halogenated counterparts . The combination of these halogens can also influence the compound’s electronic properties, making it valuable in material science applications.
Properties
IUPAC Name |
3-bromo-4-chloro-1,6-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-4-12-7-1-2-11-3-5(7)8(6)10/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMHRZODJFRCGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(C(=CN=C21)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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